molecular formula C9H5NS B190170 Benzo[b]thiophene-4-carbonitrile CAS No. 17347-34-1

Benzo[b]thiophene-4-carbonitrile

Cat. No. B190170
Key on ui cas rn: 17347-34-1
M. Wt: 159.21 g/mol
InChI Key: DQENDUJNYUIWCJ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add lithium aluminum hydride (1M solution in THF, 7.5 mL) to benzo[b]thiophene-4-carbonitrile (prepared as described in WO 0168653) (0.6 g, 3.8 mmol) at 0° C. in THF (38 mL). After 17 h at ambient temperature, cool to 0° C. and add sequentially water (1.89 mL), 2N aqueous NaOH (1.89 mL) and water (2.69 mL). Filter the solids and evaporate the filtrate to obtain the crude amine. Purify by SCX chromatography. Rinse the column with methanol, add a solution of the crude amine in methanol, wash the column with methanol and then elute with 1N ammonia in methanol. Concentrate to give the title compound (0.57 g, 93%). GC-MS m/z: 163 (M+).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][C:9]2[C:12]([C:16]#[N:17])=[CH:13][CH:14]=[CH:15][C:8]1=2.O.[OH-].[Na+]>C1COCC1>[NH2:17][CH2:16][C:12]1[C:9]2[CH:10]=[CH:11][S:7][C:8]=2[CH:15]=[CH:14][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)C#N
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.89 mL
Type
reactant
Smiles
O
Name
Quantity
1.89 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.69 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the solids
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
to obtain the crude amine
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography
WASH
Type
WASH
Details
Rinse the column with methanol
ADDITION
Type
ADDITION
Details
add a solution of the crude amine in methanol
WASH
Type
WASH
Details
wash the column with methanol
WASH
Type
WASH
Details
elute with 1N ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NCC1=CC=CC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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